molecular formula C162H276N48O46 B612433 K 41498 CAS No. 434938-41-7

K 41498

Cat. No.: B612433
CAS No.: 434938-41-7
M. Wt: 3632.26
InChI Key: QJWWADQIQXXJQA-DCUOZLBZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “K 41498” is a peptide composed of a sequence of amino acids. This peptide is known for its biological activity and is often studied for its potential therapeutic applications. The sequence includes a variety of amino acids, each contributing to the overall structure and function of the peptide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this peptide typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added sequentially through a series of coupling and deprotection steps. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds. The final peptide is cleaved from the resin using a strong acid, such as trifluoroacetic acid (TFA), and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

In an industrial setting, the production of this peptide may involve large-scale SPPS or recombinant DNA technology. Recombinant DNA technology involves the insertion of a gene encoding the peptide into a host organism, such as Escherichia coli, which then produces the peptide through its natural protein synthesis machinery. This method can be more cost-effective for large-scale production.

Chemical Reactions Analysis

Types of Reactions

The peptide can undergo various chemical reactions, including:

    Oxidation: The oxidation of methionine or cysteine residues can occur, leading to the formation of sulfoxides or disulfides.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents such as dithiothreitol (DTT).

    Substitution: Amino acid residues within the peptide can be substituted with other amino acids through site-directed mutagenesis or chemical modification.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used as oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Site-directed mutagenesis involves the use of specific primers and DNA polymerase to introduce mutations.

Major Products Formed

    Oxidation: Formation of sulfoxides or disulfides.

    Reduction: Formation of free thiols.

    Substitution: Modified peptides with altered amino acid sequences.

Scientific Research Applications

The peptide has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.

    Biology: Studied for its role in cellular signaling pathways and protein-protein interactions.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

The mechanism of action of this peptide involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific sequence and structure of the peptide, as well as the biological context in which it is studied.

Comparison with Similar Compounds

Similar Compounds

    K 41498: This peptide is unique due to its specific sequence and the presence of non-standard amino acids such as norleucine (Nle).

    Other Peptides: Similar peptides may include those with slight variations in their amino acid sequences, which can lead to differences in their biological activity and specificity.

Uniqueness

The uniqueness of this peptide lies in its specific sequence, which confers distinct biological properties. The presence of non-standard amino acids and the precise arrangement of residues contribute to its unique mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

(4S)-5-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C162H276N48O46/c1-21-25-41-94(184-136(232)95(42-29-33-62-163)185-140(236)99(46-37-66-179-161(174)175)189-149(245)108(68-80(5)6)201-152(248)111(71-83(11)12)204-154(250)113(74-92-78-178-79-181-92)199-134(230)93(167)73-91-39-27-26-28-40-91)147(243)208-128(86(16)23-3)159(255)197-107(54-61-125(223)224)148(244)209-129(87(17)24-4)158(254)196-106(53-60-124(221)222)146(242)188-97(44-31-35-64-165)138(234)193-103(50-57-119(170)214)143(239)195-105(52-59-123(219)220)145(241)187-98(45-32-36-65-166)139(235)194-104(51-58-122(217)218)144(240)186-96(43-30-34-63-164)137(233)192-102(49-56-118(169)213)142(238)191-101(48-55-117(168)212)135(231)183-88(18)132(228)182-89(19)133(229)198-114(75-120(171)215)156(252)205-115(76-121(172)216)155(251)190-100(47-38-67-180-162(176)177)141(237)200-109(69-81(7)8)150(246)202-110(70-82(9)10)151(247)203-112(72-84(13)14)153(249)206-116(77-126(225)226)157(253)210-130(90(20)211)160(256)207-127(131(173)227)85(15)22-2/h26-28,39-40,78-90,93-116,127-130,211H,21-25,29-38,41-77,163-167H2,1-20H3,(H2,168,212)(H2,169,213)(H2,170,214)(H2,171,215)(H2,172,216)(H2,173,227)(H,178,181)(H,182,228)(H,183,231)(H,184,232)(H,185,236)(H,186,240)(H,187,241)(H,188,242)(H,189,245)(H,190,251)(H,191,238)(H,192,233)(H,193,234)(H,194,235)(H,195,239)(H,196,254)(H,197,255)(H,198,229)(H,199,230)(H,200,237)(H,201,248)(H,202,246)(H,203,247)(H,204,250)(H,205,252)(H,206,249)(H,207,256)(H,208,243)(H,209,244)(H,210,253)(H,217,218)(H,219,220)(H,221,222)(H,223,224)(H,225,226)(H4,174,175,179)(H4,176,177,180)/t85-,86-,87-,88-,89-,90+,93+,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,127-,128-,129-,130-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJWWADQIQXXJQA-DCUOZLBZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)NC(C(C)CC)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC=N1)NC(=O)C(CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CNC=N1)NC(=O)[C@@H](CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C162H276N48O46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3632.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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